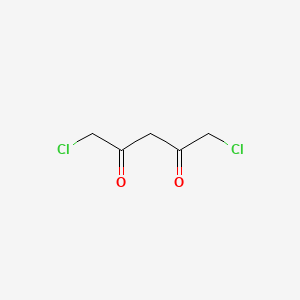

1,5-Dichloropentane-2,4-dione

Description

Contextual Significance of Dihalogenated β-Diketones in Organic Chemistry

β-Diketones are recognized as pivotal intermediates in chemical synthesis, widely utilized for the formation of carbon-carbon bonds and as precursors for a vast number of biologically and pharmaceutically active compounds. mdpi.comresearchgate.net The introduction of halogen atoms into the β-diketone framework, creating halogenated β-diketones, often enhances the stability and can modify the pharmacokinetic properties of resulting molecules. mdpi.com These compounds are of high interest due to their diverse applications. mdpi.comresearchgate.net

The reactivity of β-diketones is a key aspect of their utility. Typically, electrophilic substitution reactions occur at the central methylene (B1212753) group (the α-position). acs.org However, the presence and position of halogen atoms can influence the regioselectivity of reactions. For instance, regioselective halogenation at the terminal methyl groups (γ-position) of β-diketones can be achieved through the use of their BF2 complexes, yielding γ-halogenated β-diketones that serve as important metal ligands and precursors for functional materials. acs.orgacs.orgfigshare.com The electronic effects of halogen substitution, such as in 3,3-dichloropentane-2,4-dione, can also influence intermolecular interactions, for example, by weakening the adsorbate-surface interaction with silica. rsc.org The versatility of halogenated diketones extends to their use in the synthesis of complex heterocyclic structures. rsc.orgrsc.org

Overview of Research Trajectories for 1,5-Dichloropentane-2,4-dione

Research involving 1,5-dichloropentane-2,4-dione highlights its role as a specialized reagent and a versatile linchpin for constructing more complex molecular architectures. Its bifunctional nature, with two reactive carbonyl groups and two terminal chloro-substituents, allows for its participation in a range of chemical transformations.

A significant application of 1,5-dichloropentane-2,4-dione is in the synthesis of natural products. For example, it has been utilized as a starting material in the concise, multi-step synthesis of (+)-obolactone, a natural product belonging to the dihydro-α-pyrone/dihydro-γ-pyrone class. acs.orgfigshare.comresearchgate.net In this synthetic route, 1,5-dichloropentane-2,4-dione is converted over four steps into a dienediol acetonide intermediate with high enantiomeric excess. acs.orgfigshare.com

Another innovative research trajectory employs 1,5-dichloropentane-2,4-dione in the field of chemical biology and drug discovery. It serves as a crucial linchpin in the late-stage functionalization of genetically encoded peptide libraries displayed on phage. sciforum.net This method converts the peptide libraries into macrocyclic 1,3-diketone peptides. sciforum.net These modified peptides then provide a chemical handle that can be further functionalized with a variety of hydrazines, facilitating the generation of diverse libraries of value-added ligands for genetically encoded fragment-based discovery (GE-FBD) against various therapeutic targets. sciforum.net

The table below summarizes key research applications of 1,5-dichloropentane-2,4-dione.

Interactive Table: Research Applications of 1,5-Dichloropentane-2,4-dione| Research Area | Specific Application | Outcome | Reference |

|---|---|---|---|

| Natural Product Synthesis | Starting material for the synthesis of (+)-obolactone. | Production of a key dienediol acetonide intermediate. | acs.orgfigshare.comresearchgate.net |

| Chemical Biology / Drug Discovery | Linchpin for converting phage-displayed peptide libraries into macrocyclic 1,3-diketone peptides. | Creates a versatile platform for late-stage functionalization and fragment-based discovery. | sciforum.net |

Scope and Delimitations of the Academic Review

This article is strictly focused on the chemical properties, synthesis, and research applications of 1,5-dichloropentane-2,4-dione and the general context of dihalogenated β-diketones in organic chemistry. The content is based on a review of contemporary chemical literature. This review is intentionally delimited and does not include any information regarding dosage, administration, safety profiles, or adverse physiological effects of the compounds discussed. The primary aim is to provide a professional and authoritative overview of the compound's role in chemical research.

Physical and Chemical Properties of 1,5-Dichloropentane-2,4-dione

The following table details the known physical and chemical properties of the compound.

Interactive Table: Properties of 1,5-Dichloropentane-2,4-dione

| Property | Value | Reference |

|---|---|---|

| CAS Number | 40630-12-4 | chemsrc.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C5H6Cl2O2 | chemsrc.comchemicalbook.comnih.gov |

| Molecular Weight | 169.006 g/mol | chemsrc.com |

| IUPAC Name | 1,5-dichloropentane-2,4-dione | sigmaaldrich.com |

| Boiling Point | 238.4 ± 20.0 °C at 760 mmHg | chemsrc.com |

| 105-108 °C at 2 Torr | chemicalbook.com | |

| Density | 1.3 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 97.0 ± 22.3 °C | chemsrc.com |

| Purity | 97% | sigmaaldrich.com |

| Physical Form | Solid or liquid | sigmaaldrich.com |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | sigmaaldrich.com |

| InChI Key | UUZMIZMSMICNNC-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloropentane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c6-2-4(8)1-5(9)3-7/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZMIZMSMICNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,5 Dichloropentane 2,4 Dione and Its Derivatives

Strategic Precursor Roles in Complex Molecule Synthesis

The unique arrangement of reactive sites within 1,5-Dichloropentane-2,4-dione makes it an important precursor for the construction of intricate molecules, including natural products and macrocycles. Its utility stems from its ability to participate in sequential reactions, introducing specific stereochemistry and functionality.

A significant application of 1,5-Dichloropentane-2,4-dione is demonstrated in its role as a starting material for the total synthesis of natural products. For instance, it is a key component in a concise, multi-step synthesis of (+)-Obolactone, a natural product belonging to the dihydro-α-pyrone class. In this synthetic pathway, 1,5-Dichloropentane-2,4-dione is first reduced to the corresponding (R,R)-diol with high enantioselectivity. This chiral diol is then converted over several steps into a dienediol acetonide intermediate, a crucial precursor for the final natural product structure. This strategic use of 1,5-Dichloropentane-2,4-dione highlights its importance in creating stereochemically complex and biologically relevant molecules.

The term "linchpin" in organic synthesis refers to a molecule that can connect two or more molecular fragments. Due to its structure, 1,5-Dichloropentane-2,4-dione is considered a versatile linchpin for building complex molecular architectures. Its two terminal chlorine atoms can undergo nucleophilic substitution reactions, while the diketone moiety offers additional reactive sites. This dual reactivity allows it to bridge two ends of a long-chain molecule or connect separate peptide chains, forming a macrocycle. Such macrocyclization strategies are critical in peptide drug development to enhance stability, selectivity, and affinity by constraining the molecule's conformation. The predictable reactivity at both ends of the pentane (B18724) chain makes 1,5-Dichloropentane-2,4-dione a reliable component in designing and executing complex macrocyclization reactions.

Targeted Synthesis of 1,5-Dichloropentane-2,4-dione via Halogenation of Pentane-2,4-dione Scaffolds

The primary method for synthesizing 1,5-Dichloropentane-2,4-dione involves the targeted halogenation of a pentane-2,4-dione (acetylacetone) scaffold. A well-established procedure utilizes a Friedel-Crafts-type acylation followed by chlorination.

The synthesis begins by reacting pentane-2,4-dione with chloroacetyl chloride in the presence of a Lewis acid, such as aluminum chloride. This reaction introduces chloroacetyl groups to the precursor scaffold. The process is carefully controlled to ensure the desired dichlorination occurs at the terminal methyl groups (the 1 and 5 positions). The reaction proceeds through an intermediate bis(1,5-dichloro-2,4-pentanedione)copper(II) complex, which is then treated with sulfuric acid to release the final product. The crude product can be purified by distillation to yield 1,5-Dichloropentane-2,4-dione as a clear oil.

| Reactant/Reagent | Role | Key Reaction Step |

|---|---|---|

| Pentane-2,4-dione | Starting Material | Provides the core diketone scaffold. |

| Chloroacetyl chloride | Chlorinating/Acylating Agent | Adds chloroacetyl groups to the scaffold. |

| Aluminum chloride | Lewis Acid Catalyst | Facilitates the Friedel-Crafts acylation. |

| Sulfuric acid | Decomplexation Agent | Releases the final product from its copper complex. |

This interactive table summarizes the key components in the synthesis of 1,5-Dichloropentane-2,4-dione.

Green Chemistry Principles in the Synthesis of Dihalogenated Diketones

The synthesis of dihalogenated diketones, while synthetically valuable, often involves reagents and conditions that are not environmentally benign. Applying green chemistry principles aims to mitigate these issues by developing more sustainable synthetic routes. Key areas of focus include the use of safer solvents, alternative catalysts, and more efficient reaction conditions.

For diketone synthesis in general, methodologies are being developed that utilize water as a solvent and proceed under catalyst-free conditions, significantly reducing the environmental impact. Biocatalysis, employing enzymes, offers a highly selective and clean alternative to traditional chemical synthesis for producing 1,3-diketones. In the context of halogenation, free-radical halogenation is a common industrial method but can lack selectivity and use harsh conditions. Green approaches to halogenation might involve exploring enzymatic halogenation or using solid-supported halogenating reagents to simplify purification and reduce waste. Furthermore, the development of catalytic methods that use environmentally benign oxygen donors, like molecular oxygen, represents a significant advance in green oxidation chemistry for producing ketone functionalities. While specific green routes for 1,5-Dichloropentane-2,4-dione are not yet widely established, these general principles guide the future development of more sustainable synthetic protocols for this class of compounds.

Elucidating Reaction Mechanisms and Chemical Transformations of 1,5 Dichloropentane 2,4 Dione

Mechanistic Pathways of Halogen Displacement and Nucleophilic Substitution

The presence of two terminal chloro-substituents on 1,5-dichloropentane-2,4-dione makes it an excellent substrate for halogen displacement reactions. The carbon-chlorine bonds are susceptible to attack by a wide variety of nucleophiles. The reactivity of the chloro groups is enhanced by the adjacent carbonyl groups, which act as electron-withdrawing groups, polarizing the C-Cl bond and stabilizing the transition state of the substitution reaction.

A more reactive halogen can displace a less reactive halogen from a halide solution. savemyexams.com In the context of 1,5-dichloropentane-2,4-dione, the chlorine atoms act as leaving groups in nucleophilic substitution reactions. The general mechanism for these substitutions follows the well-established SN2 pathway, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.

Common nucleophiles that can participate in these reactions include:

Amines: Primary and secondary amines react to form amino-substituted diones.

Thiols: Thiolates are potent nucleophiles that readily displace the chlorides to form thioethers. This reaction is particularly important in bioconjugation chemistry. nih.gov

Alcohols: Alkoxides can react to form ether linkages.

Carboxylates: Carboxylate anions can displace the chlorides to form ester derivatives.

The bifunctional nature of the molecule allows for either mono- or di-substitution, depending on the stoichiometry of the nucleophile used. With one equivalent of a nucleophile, a mixture of the monosubstituted product and the disubstituted product, along with unreacted starting material, is typically obtained. Using two or more equivalents of the nucleophile drives the reaction towards the formation of the disubstituted product. Furthermore, if a nucleophile contains two reactive sites, it can react with both ends of the 1,5-dichloropentane-2,4-dione molecule to form a cyclic structure.

| Nucleophile Type | Product Functional Group | Significance |

| Amines (R-NH₂) | Amino-ketone | Building blocks for nitrogen-containing heterocycles |

| Thiols (R-SH) | Thioether | Peptide stapling, bioconjugation |

| Alcohols (R-OH) | Ether | Synthesis of complex organic molecules |

| Carboxylates (R-COO⁻) | Ester | Prodrug synthesis, material science |

Tautomerism and its Influence on Reactivity of Dichloropentane-2,4-dione

Like other β-dicarbonyl compounds, 1,5-dichloropentane-2,4-dione exists as a mixture of tautomers: a diketo form and two possible enol forms. mdpi.comnanalysis.com Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. nanalysis.com

Diketo Form: CH₂(COCH₂Cl)₂

Enol Form: ClH₂C-C(O)-CH=C(OH)-CH₂Cl

The equilibrium between the keto and enol forms is highly dependent on factors such as the solvent. masterorganicchemistry.comstackexchange.com In many β-diketones, the enol form is significantly stabilized by the formation of a six-membered quasi-ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. stackexchange.compearson.com This conjugation and hydrogen bonding can make the enol form the major species in solution for simple β-diketones like acetylacetone (B45752). pearson.com

The presence of the electron-withdrawing chloro-substituents in 1,5-dichloropentane-2,4-dione influences the acidity of the central methylene (B1212753) protons and can affect the position of the tautomeric equilibrium.

The reactivity of the compound is directly tied to its tautomeric state:

Keto Tautomer: The carbonyl carbons are electrophilic and are attacked by nucleophiles like hydrazine (B178648) in the Knorr synthesis. The protons on the central methylene (C3) are acidic and can be removed by a base to form an enolate.

Enol Tautomer: The double bond of the enol is nucleophilic and can react with electrophiles. masterorganicchemistry.com Reactions such as halogenation at the central carbon often proceed through the enol or enolate intermediate. stackexchange.com

Understanding this tautomeric equilibrium is crucial for predicting and controlling the outcome of reactions involving 1,5-dichloropentane-2,4-dione. For instance, reactions requiring nucleophilic attack at a carbonyl carbon (like pyrazole (B372694) synthesis) proceed via the keto form, while reactions involving the central carbon atom are often mediated by the enol or enolate form.

| Tautomer | Key Structural Feature | Dominant Reactivity | Example Reaction |

| Diketo | Two C=O groups | Electrophilic carbonyl carbons | Knorr Pyrazole Synthesis |

| Enol | C=C-OH group | Nucleophilic α-carbon (C3) | Electrophilic addition at C3 |

Applications of 1,5 Dichloropentane 2,4 Dione in Advanced Organic and Chemical Biology Research

Genetically Encoded Fragment-Based Discovery (GE-FBD)

Genetically Encoded Fragment-Based Discovery (GE-FBD) is a powerful strategy for identifying novel ligands for protein targets. Within this field, 1,5-dichloropentane-2,4-dione serves as a critical reagent for the chemical modification of phage-displayed peptide libraries, enabling the creation of diverse macrocyclic peptide collections with unnatural pharmacophores.

Construction of Phage-Displayed Macrocyclic Peptide Libraries

A key application of 1,5-dichloropentane-2,4-dione is in the late-stage diversification of genetically encoded peptide libraries displayed on bacteriophages. This approach utilizes the compound as a "diketone linchpin" to convert linear peptide libraries into 1,3-diketone-bearing macrocyclic peptides (DKMPs). nih.gov This transformation provides a stable and versatile chemical handle on the peptide scaffold, which is crucial for subsequent chemical modifications. The process involves the reaction of the diketone with primary amines on the peptide, such as the N-terminus and the side chain of a lysine residue, to form the macrocyclic structure.

Ligation of Hydrazine (B178648) Derivatives onto Diketone-Bearing Peptides

The 1,3-diketone motif introduced by 1,5-dichloropentane-2,4-dione serves as a precursor for the classical Knorr pyrazole (B372694) synthesis. nih.govnih.gov This reaction is employed to ligate a wide array of hydrazine derivatives onto the diketone-bearing macrocyclic peptides. This ligation strategy is highly efficient and allows for the introduction of diverse chemical functionalities, or "pharmacophores," into the peptide library. nih.gov The resulting macrocyclic libraries have the amino acid sequence and the appended pharmacophore encoded by the phage's DNA, which facilitates the identification of binding partners. nih.gov

Below is a table summarizing the types of hydrazine derivatives that can be ligated onto the diketone-bearing peptides:

| Hydrazine Derivative Class | Specific Example | Resulting Pharmacophore |

| Aryl Hydrazines | Phenylhydrazine | Phenyl-substituted pyrazole |

| Heterocyclic Hydrazines | 2-Hydrazinopyridine | Pyridyl-substituted pyrazole |

| Sulfonamide-containing Hydrazines | Benzenesulfonamide hydrazine | Benzenesulfonamide-functionalized pyrazole |

Identification of Ligands for Protein Targets (e.g., Carbonic Anhydrase)

The diversified macrocyclic peptide libraries generated using 1,5-dichloropentane-2,4-dione can be screened against various protein targets to identify high-affinity ligands. A notable example is the successful identification of potent inhibitors of carbonic anhydrase. nih.gov By incorporating a benzenesulfonamide pharmacophore, a known carbonic anhydrase binding motif, via a hydrazine derivative, researchers were able to select for macrocycles with nanomolar dissociation constants (Kd). nih.gov

The following table presents data on the identified ligands for carbonic anhydrase:

| Ligand ID | Macrocycle Structure | Pharmacophore | Measured Affinity (Kd) |

| CA-Ligand-1 | Peptide-diketone-pyrazole | Benzenesulfonamide | Low nanomolar |

Role in Protease Substrate Identification and Engineering

While bifunctional reagents are utilized in the broader field of protease substrate identification and engineering to probe enzyme specificity, a specific application of 1,5-dichloropentane-2,4-dione in this area is not extensively documented in current scientific literature. Methodologies in this field often rely on combinatorial libraries of peptides that can be cleaved by proteases, with subsequent identification of the cleavage products.

Application in Natural Product Synthesis

The use of dione compounds is a common strategy in the total synthesis of natural products to construct carbocyclic and heterocyclic ring systems. However, a direct and specific application of 1,5-dichloropentane-2,4-dione as a key building block in the synthesis of a named natural product has not been prominently reported in the reviewed scientific literature.

Advanced Spectroscopic and Structural Characterization of 1,5 Dichloropentane 2,4 Dione and Its Adducts

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the tautomeric equilibrium and connectivity of atoms within 1,5-Dichloropentane-2,4-dione. The compound predominantly exists in its enol form in solution, a common characteristic for β-dicarbonyl compounds, with a smaller proportion of the keto form also present. orgsyn.org

¹H NMR Spectroscopy: In deuterochloroform (CDCl₃), the ¹H NMR spectrum of the enol tautomer displays a broad singlet for the enolic proton, although its position can be variable and is sometimes not recorded. orgsyn.org A key feature is a singlet observed at approximately 6.19 ppm, corresponding to the methine proton at the C3 position. acs.org The methylene (B1212753) protons (CH₂) adjacent to the chlorine atoms appear as a singlet at around 4.11 ppm. acs.org For the less abundant keto form, the methylene protons of the C3 position (CO-CH₂-CO) are observed as a broad singlet around 3.95 ppm, while the methylene protons adjacent to the chlorine atoms (Cl-CH₂) appear as a singlet at approximately 4.16 ppm. orgsyn.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the tautomeric forms. For the enol tautomer in CDCl₃, the carbonyl carbon (C=O) resonates at approximately 186.81 ppm. acs.org The olefinic carbon at the C3 position (C-H) is found at about 96.81 ppm, and the methylene carbons attached to the chlorine atoms (CH₂Cl) are observed at around 44.13 ppm. acs.org In the keto form, the carbonyl carbons (C=O) show a signal at approximately 196.2 ppm. orgsyn.org The central methylene carbon (CO-CH₂-CO) resonates at about 50.5 ppm, and the methylene carbons adjacent to the chlorine atoms (CH₂Cl) are found at approximately 48.3 ppm. orgsyn.org

While detailed 2D NMR spectroscopic data such as COSY, HSQC, and HMBC for 1,5-Dichloropentane-2,4-dione are not extensively reported in the available literature, these techniques would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity within both the enol and keto tautomers.

Interactive Data Table: 1D NMR Spectroscopic Data for 1,5-Dichloropentane-2,4-dione in CDCl₃

| Tautomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| Enol | ¹H | ~6.19 | s | =CH- | acs.org |

| Enol | ¹H | ~4.11 | s | CH₂Cl | acs.org |

| Keto | ¹H | ~4.16 | s | CH₂Cl | orgsyn.org |

| Keto | ¹H | ~3.95 | bs | CO-CH₂-CO | orgsyn.org |

| Enol | ¹³C | ~186.81 | - | C=O | acs.org |

| Enol | ¹³C | ~96.81 | - | =CH- | acs.org |

| Enol | ¹³C | ~44.13 | - | CH₂Cl | acs.org |

| Keto | ¹³C | ~196.2 | - | C=O | orgsyn.org |

| Keto | ¹³C | ~50.5 | - | CO-CH₂-CO | orgsyn.org |

| Keto | ¹³C | ~48.3 | - | CH₂Cl | orgsyn.org |

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1,5-Dichloropentane-2,4-dione, the FTIR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) and, in the enol form, the hydroxyl (O-H) and carbon-carbon double bond (C=C) stretching vibrations.

Due to the strong intramolecular hydrogen bonding in the enol form of β-dicarbonyl compounds, the O-H stretching vibration is typically observed as a very broad band in the region of 3200-2400 cm⁻¹. echemi.com The C=O stretching frequency in the enol tautomer is lowered due to conjugation and hydrogen bonding and is expected to appear in the range of 1640-1580 cm⁻¹. The C=C stretching vibration of the enol form is also found in this region, often overlapping with the carbonyl signal. echemi.com For the keto tautomer, the C=O stretching vibrations would be expected at higher frequencies, typically in the range of 1730-1700 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the two carbonyl groups. echemi.com

Interactive Data Table: Expected FTIR Absorption Bands for 1,5-Dichloropentane-2,4-dione

| Tautomer | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Enol | O-H stretch | 3200-2400 | Broad, due to intramolecular hydrogen bonding |

| Keto | C=O stretch | 1730-1700 | Symmetric and asymmetric stretches |

| Enol | C=O stretch | 1640-1580 | Lowered by conjugation and H-bonding |

| Enol | C=C stretch | 1640-1580 | Olefinic stretch |

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy.

For 1,5-Dichloropentane-2,4-dione (C₅H₆Cl₂O₂), the expected exact mass can be calculated. In one study using electrospray ionization time-of-flight (ESI-TOF) mass spectrometry in negative ion mode, the expected m/z for the deprotonated molecule ([M-H]⁻) was reported as 166.9672. acs.org The same study noted that the compound did not readily ionize in the positive ion mode to form the [M+H]⁺ adduct. acs.org The characteristic isotopic pattern of the two chlorine atoms (approximately a 3:1 ratio for the M and M+2 peaks) would be a key feature in the mass spectrum, aiding in the confirmation of the elemental composition.

Elemental analysis provides the percentage composition of elements in a compound, which can be compared with the theoretical values calculated from the molecular formula. For a related compound, (2R,4R)-1,5-dichloro-2,4-pentanediol (C₅H₁₀Cl₂O₂), the calculated elemental composition was C, 34.71% and H, 5.83%, which was in close agreement with the found values of C, 34.7% and H, 5.8%. orgsyn.org A similar agreement would be expected for 1,5-Dichloropentane-2,4-dione.

Interactive Data Table: High-Resolution Mass Spectrometry Data for 1,5-Dichloropentane-2,4-dione

| Ion | Expected m/z | Ionization Mode | Reference |

| [M-H]⁻ | 166.9672 | ESI-TOF | acs.org |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

The structure of 1,5-Dichloropentane-2,4-dione has been confirmed by X-ray crystallography. semanticscholar.org While the detailed crystallographic data (such as unit cell parameters, space group, and specific bond lengths and angles) are typically found in the supplementary information of the corresponding research publication, the confirmation of the structure through this method provides unequivocal evidence of its atomic arrangement. acs.orgsemanticscholar.org The crystal structure would reveal the planarity of the enol form, the intramolecular hydrogen bond distance between the enolic hydroxyl group and the carbonyl oxygen, and the conformation of the chloromethyl groups. This solid-state data is crucial for understanding the intrinsic structural preferences of the molecule, which can influence its reactivity and interactions.

Theoretical and Computational Investigations on 1,5 Dichloropentane 2,4 Dione Chemistry

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like 1,5-Dichloropentane-2,4-dione. Studies on analogous chlorinated β-diketones reveal significant insights into how chloro-substitution impacts the molecule's properties compared to its parent compound, pentane-2,4-dione (acetylacetone).

The electronic structure of β-diketones is largely governed by the keto-enol tautomerism. For 3-chloropentane-2,4-dione (B157559), DFT calculations at the B3LYP/6-311++G** level of theory show that the presence of a chlorine atom on the central carbon strengthens the intramolecular hydrogen bond in the enol form. nih.gov The calculated hydrogen bond strength for 3-chloropentane-2,4-dione is approximately 68.7 kJ/mol, which is about 2.3 kJ/mol stronger than that in the unsubstituted acetylacetone (B45752). nih.gov This strengthening is attributed to a combination of electronic and steric factors. Natural Bond Orbital (NBO) analysis suggests that despite the electron-withdrawing nature of the chlorine atom, steric effects play a crucial role in enhancing the hydrogen bond strength. nih.gov

The introduction of chlorine atoms is expected to significantly alter the charge distribution within the 1,5-Dichloropentane-2,4-dione molecule. The electronegative chlorine atoms will draw electron density, creating localized regions of positive and negative electrostatic potential. This has a direct impact on the molecule's reactivity. The carbon atoms bonded to the chlorine atoms (C1 and C5) would be highly electrophilic and thus susceptible to nucleophilic attack. Conversely, the oxygen atoms of the carbonyl groups will be nucleophilic centers.

| Parameter | Value/Observation for Analogous Compounds | Implication for 1,5-Dichloropentane-2,4-dione |

|---|---|---|

| Hydrogen Bond Strength (Enol form) | ~68.7 kJ/mol for 3-chloropentane-2,4-dione nih.gov | Likely to exhibit strong intramolecular hydrogen bonding in its enol tautomer. |

| Effect of Chlorine on H-bond | Strengthens the bond compared to acetylacetone nih.gov | The chlorine atoms influence the electronic and steric environment, enhancing H-bond strength. |

| Charge Distribution | Significant polarization due to electronegative chlorine. | Creates distinct electrophilic (C-Cl) and nucleophilic (C=O) sites, governing reactivity. |

Reaction Pathway Elucidation via Computational Modeling (e.g., Density Functional Theory)

Computational modeling, particularly with DFT, is instrumental in elucidating reaction pathways by calculating the energies of reactants, products, transition states, and intermediates. For a molecule like 1,5-Dichloropentane-2,4-dione, several reaction types can be computationally investigated.

One of the key reaction pathways for halogenated alkanes is nucleophilic substitution. For 1,5-Dichloropentane-2,4-dione, the carbon atoms at the 1 and 5 positions are primary sites for such reactions. Computational studies on similar systems can map out the potential energy surface for the substitution of the chlorine atoms by various nucleophiles. These calculations would typically involve locating the transition state structure and determining the activation energy, which provides a measure of the reaction rate. The mechanism could proceed via a concerted SN2 pathway or a stepwise pathway, and DFT calculations can help distinguish between these possibilities.

Another area of interest is the reactivity of the dicarbonyl moiety. The enol form of β-diketones can participate in various reactions, including cycloadditions. Theoretical studies can model the reaction of the enol tautomer of 1,5-Dichloropentane-2,4-dione with different reactants to predict the feasibility and stereoselectivity of such transformations. The calculations would involve determining the frontier molecular orbitals (HOMO and LUMO) to predict the regioselectivity of the cycloaddition.

While specific activation energies for reactions involving 1,5-Dichloropentane-2,4-dione are not available, general principles from computational studies on halogenated carbonyl compounds suggest that the presence of electron-withdrawing chlorine atoms would influence the energy barriers of reactions at different sites within the molecule.

| Reaction Type | Predicted Reactive Sites | Information from Computational Modeling |

|---|---|---|

| Nucleophilic Substitution | C1 and C5 positions (carbon atoms bonded to chlorine) | Calculation of activation energies and transition state geometries to determine reaction feasibility and mechanism (e.g., SN2). |

| Reactions at the Carbonyl Group | Carbonyl carbons and α-carbon | Modeling of addition and condensation reactions, influenced by the electronic effects of the chlorine substituents. |

| Cycloaddition Reactions | The C=C double bond of the enol tautomer | Frontier Molecular Orbital (FMO) analysis to predict regioselectivity and stereoselectivity. |

Conformational Analysis and Energetics of Dichloropentane-2,4-dione Frameworks

The conformational flexibility of 1,5-Dichloropentane-2,4-dione is a key aspect of its chemistry, influencing its reactivity and physical properties. The molecule has several rotatable single bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers.

Computational methods can be used to perform a systematic conformational search to identify the stable conformers and to calculate their relative energies. For the pentane-2,4-dione backbone, rotations around the C1-C2, C2-C3, C3-C4, and C4-C5 bonds are of primary interest. The presence of the two chlorine atoms and two carbonyl groups will lead to significant steric and electrostatic interactions that will govern the conformational preferences.

For instance, the relative orientation of the two C-Cl bonds and the two C=O groups will be critical. One would expect that conformations that minimize steric hindrance and unfavorable dipole-dipole interactions will be lower in energy. Theoretical calculations can quantify these energy differences and also determine the energy barriers for rotation between different conformers. This is achieved by performing a relaxed potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, with all other geometrical parameters being optimized at each step.

While a detailed conformational analysis of 1,5-Dichloropentane-2,4-dione is not available, studies on substituted alkanes provide a framework for what to expect. The rotational barriers around the C-C bonds will be influenced by the size and polarity of the substituents. The presence of chlorine atoms is known to affect rotational barriers, and computational studies can provide quantitative estimates of these effects.

| Conformational Feature | Key Interactions | Insights from Computational Analysis of Analogues |

|---|---|---|

| Rotation around C-C bonds | Steric hindrance between substituents, dipole-dipole interactions. | Identification of stable conformers (local minima on the potential energy surface) and their relative energies. |

| Rotational Barriers | Energy required to rotate from one stable conformation to another. | Calculation of transition state energies for bond rotation, providing information on the flexibility of the molecular framework. |

| Influence of Chlorine Atoms | Steric bulk and electrostatic interactions. | Chlorine substituents significantly influence the conformational landscape and the magnitude of rotational energy barriers. |

Derivatives, Analogues, and Structure Reactivity Relationships of Dihalogenated Pentane 2,4 Diones

Synthesis and Reactivity of Substituted Pentane-2,4-dione Analogues (e.g., 3-chloropentane-2,4-dione (B157559), 3,3-dichloropentane-2,4-dione)

The halogenated analogues of pentane-2,4-dione, such as 3-chloropentane-2,4-dione and 3,3-dichloropentane-2,4-dione, are key examples of how substitution at the central α-carbon alters the compound's properties.

3-Chloropentane-2,4-dione

This monochlorinated analogue is typically synthesized by the direct chlorination of pentane-2,4-dione. The hydrogens on the central methylene (B1212753) group are particularly acidic and susceptible to electrophilic substitution. Studies on its structure indicate a strong intramolecular hydrogen bond in its enol form, which is even stronger than that in the parent acetylacetone (B45752), a phenomenon attributed to steric effects of the chlorine atom. researchgate.net This compound serves as a precursor in the synthesis of novel redox-active ligands, such as tetrathiafulvenyl-acetylacetonate (TTFSacacH). libretexts.org

3,3-Dichloropentane-2,4-dione

The synthesis of the dichlorinated analogue can be achieved through several methods, including the reaction of acetylacetone with trifluoromethanesulfonyl chloride or the use of diazabicyclo compounds in dichloromethane. The presence of two chlorine atoms at the central position distinguishes its reactivity from other pentane-2,4-dione derivatives. For instance, its reaction with 1,2-diaminobenzene yields non-cyclized chloro-products rather than the benzodiazepines that might be expected from other analogues. It also participates in the Darzens reaction with aromatic aldehydes to produce 4-acetoxy-4-aryl derivatives, demonstrating its utility in building more complex molecules.

Table 1: Physicochemical Properties of Halogenated Pentane-2,4-dione Analogues

| Property | 3-Chloropentane-2,4-dione | 3,3-Dichloropentane-2,4-dione |

|---|---|---|

| CAS Number | 1694-29-7 | 33657-50-0 |

| Molecular Formula | C₅H₇ClO₂ | C₅H₆Cl₂O₂ |

| Molecular Weight | 134.56 g/mol | 169.01 g/mol |

| Appearance | Clear yellow to brown liquid | Colorless liquid |

| Boiling Point | 49-52 °C @ 18 mmHg | Not specified |

| Density | ~1.192 g/mL | Not specified |

| Refractive Index | ~1.483 (n20/D) | Not specified |

Data compiled from multiple sources. libretexts.orgacs.orgmdpi.comnih.govresearchgate.net

Influence of Halogenation Pattern on Reactivity and Synthetic Utility

The reactivity of pentane-2,4-dione derivatives is profoundly dictated by the pattern of halogenation. The primary sites for substitution are the central α-carbon (position 3) and the terminal γ-carbons (positions 1 and 5).

Electrophilic substitution reactions on β-diketones typically occur at the highly acidic central methylene (α) group, which readily forms an enol or enolate intermediate. wikipedia.org Halogenation with reagents like chlorine or bromine under standard acidic or basic conditions leads to α-halogenated products such as 3-chloropentane-2,4-dione. wikipedia.orgstackexchange.com Introducing a halogen atom at this position inductively withdraws electron density, which can increase the acidity of any remaining α-hydrogen, making subsequent halogenations at that site more rapid under basic conditions. wikipedia.org

In contrast, halogenation at the terminal methyl (γ) groups is less common but can be achieved through specific synthetic strategies. One effective method involves the use of their BF₂ complexes. acs.org This approach allows for regioselective γ-halogenation using N-halosuccinimides, yielding γ-halogenated β-diketones after hydrolysis. acs.org

This differential reactivity between the α and γ positions allows for the selective synthesis of specifically functionalized building blocks. For example, 1,5-dichloropentane-2,4-dione, with halogens at the γ-positions, possesses reactive terminal chloro-substituents and two carbonyl groups. This bifunctional nature makes it a valuable reagent for constructing more complex molecules, as the terminal positions are susceptible to nucleophilic substitution, while the dicarbonyl moiety can participate in condensation and cyclization reactions. The halogen's position—whether on the central carbon or the terminal carbons—determines the primary reaction pathways the molecule will undergo, thereby defining its synthetic utility. nih.gov

Design and Synthesis of Novel Scaffolds Incorporating the 1,5-Dichloropentane-2,4-dione Motif

The 1,5-dichloropentane-2,4-dione motif is a versatile structural unit for the design and synthesis of novel molecular scaffolds, particularly heterocyclic systems. Its utility stems from the presence of multiple reactive sites: two electrophilic carbonyl carbons and two carbons bearing chlorine atoms, which are susceptible to nucleophilic attack.

This arrangement allows for a variety of cyclization strategies. For instance, reactions with binucleophiles can lead to the formation of diverse heterocyclic rings. A dinucleophile such as a diamine, hydrazine (B178648), or hydroxylamine (B1172632) could potentially react with the two carbonyl groups to form diazepines, diazines, or oxazepines, respectively. Concurrently, the terminal chloro-substituents provide handles for further functionalization or for intramolecular cyclization reactions where a nucleophile, either from a separate reagent or introduced via the dicarbonyl reaction, displaces the chlorine atoms to form larger ring systems.

While 1,5-diketones are well-established as key intermediates in the synthesis of heterocycles like pyridines and pyrylium (B1242799) salts, the presence of the terminal chlorine atoms in 1,5-dichloropentane-2,4-dione offers additional pathways for creating unique and complex polycyclic scaffolds. nih.gov The design of synthetic routes can exploit this dual reactivity to construct molecular architectures that are not readily accessible from simple diketones, making the 1,5-dichloropentane-2,4-dione motif a valuable tool in synthetic chemistry for generating molecular diversity.

Future Research Directions and Emerging Trends

Unexplored Synthetic Routes and Green Chemistry Advancements

The classical synthesis of β-diketones, such as 1,5-Dichloropentane-2,4-dione, has traditionally relied on methods like the Claisen condensation, which involves the reaction of ketones and esters under basic conditions. mdpi.com While effective, these methods often present challenges related to sustainability, including the use of stoichiometric strong bases and organic solvents. The future of synthesizing this and other halogenated diketones lies in the development of more efficient and environmentally benign methodologies.

Potential Green Synthetic Strategies: Future research will likely focus on catalytic approaches that minimize waste and energy consumption. mdpi.com Drawing inspiration from advancements in the synthesis of related diketones, several green chemistry avenues could be explored for 1,5-Dichloropentane-2,4-dione:

Catalytic Methods: The use of biocatalysis, organocatalysis, or metal-based catalysis could offer milder reaction conditions and improved selectivity, reducing the need for harsh reagents. mdpi.com For instance, nickel-catalyzed strategies have been successfully developed for the synthesis of 1,5-diketones from renewable sources like ethanol (B145695) and methanol, a concept that could be adapted. chemistryviews.org

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scale-up compared to traditional batch processes.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, or developing solvent-free reaction conditions could significantly reduce the environmental impact of the synthesis.

The following table compares traditional synthesis concepts for β-diketones with potential green chemistry advancements applicable to 1,5-Dichloropentane-2,4-dione.

| Feature | Traditional Synthetic Routes (e.g., Claisen Condensation) | Potential Green Chemistry Advancements |

| Reagents | Stoichiometric amounts of strong bases (e.g., sodium ethoxide) | Catalytic amounts of enzymes, organocatalysts, or transition metals mdpi.comchemistryviews.org |

| Solvents | Volatile organic compounds (VOCs) | Supercritical fluids, ionic liquids, water, or solvent-free conditions |

| Energy Input | Often requires heating for extended periods | Microwave-assisted synthesis, photochemistry, room temperature reactions |

| Atom Economy | Moderate, produces salt byproducts | High, minimizes byproduct formation |

| Process | Batch processing | Continuous flow chemistry |

Exploration into these areas could lead to more sustainable and cost-effective production of 1,5-Dichloropentane-2,4-dione, making it more accessible for a wider range of research and industrial applications.

Expanding Scope in Chemical Biology and Material Science Applications

The bifunctional nature of 1,5-Dichloropentane-2,4-dione makes it a highly valuable building block. While its applications are still emerging, significant potential exists in chemical biology and materials science.

Chemical Biology: A key established application of 1,5-Dichloropentane-2,4-dione is in the field of drug discovery, where it serves as a diketone linchpin for converting phage-displayed peptide libraries into macrocyclic 1,3-diketone peptides. This process is crucial for creating diverse libraries of macrocyclic compounds, which are of high interest in pharmaceutical development due to their potential for high binding affinity and specificity to biological targets. The compound facilitates a versatile platform for late-stage functionalization and is integral to genetically encoded fragment-based discovery (GE-FBD) methods. Future work could expand on this by using the compound to create novel macrocycles with unique therapeutic properties or to develop new chemical probes for studying biological systems.

Material Science: The application of 1,5-Dichloropentane-2,4-dione in materials science is a largely unexplored but promising frontier. β-Diketones are well-known for their ability to act as chelating ligands for a wide array of transition metals and lanthanides. ijpras.com This property, combined with the two terminal chlorine atoms, suggests several potential applications:

Coordination Polymers and MOFs: The compound could be used as an organic linker to synthesize novel metal-organic frameworks (MOFs) or coordination polymers. The chlorine atoms could serve as reactive sites for post-synthesis modification, allowing for the tuning of the material's properties, such as porosity, catalytic activity, or selective adsorption.

Functional Polymers: 1,5-Dichloropentane-2,4-dione can be considered a monomer for polymerization reactions. The chlorine atoms could participate in nucleophilic substitution polymerization, while the diketone moiety could be used to cross-link polymer chains or chelate metal ions to create functional materials with specific optical, electronic, or magnetic properties.

Precursors for Heterocyclic Materials: The compound is an ideal precursor for synthesizing complex heterocyclic structures, which are foundational components of many functional organic materials used in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The table below outlines the potential roles of 1,5-Dichloropentane-2,4-dione in the development of new materials.

| Potential Material Class | Role of 1,5-Dichloropentane-2,4-dione | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Organic Linker / Ligand | Catalysis, gas storage, chemical sensing |

| Functional Polymers | Monomer / Cross-linker | Conductive materials, stimuli-responsive gels, membranes |

| Organic Electronic Materials | Heterocycle Precursor | Components for OLEDs, OPVs, and organic transistors |

Advanced Characterization Techniques and Data Science Integration

A thorough understanding of the structure, reactivity, and properties of 1,5-Dichloropentane-2,4-dione and its derivatives is essential for unlocking their full potential. This requires a combination of advanced analytical methods and modern computational tools.

Advanced Characterization: Standard characterization of 1,5-Dichloropentane-2,4-dione relies on a suite of spectroscopic techniques. However, more advanced methods are needed to probe subtle structural details and dynamic behaviors, particularly the keto-enol tautomerism that is characteristic of β-diketones. mdpi.com

| Technique Type | Standard Methods | Advanced and Future Techniques |

| Spectroscopy | ¹H and ¹³C NMR, Infrared (IR) Spectroscopy | 2D NMR techniques (COSY, HSQC), Solid-State NMR (for polymers), variable temperature NMR (for tautomer studies) mdpi.com |

| Mass Spectrometry | Electron Ionization (EI), High-Resolution MS (HRMS) | Ion-Mobility Spectrometry-Mass Spectrometry (IMS-MS) for separating isomers and conformers |

| Diffraction | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) for polycrystalline materials, Electron Diffraction for microcrystals |

Advanced NMR studies, for instance, can elucidate the equilibrium between the keto and enol forms by analyzing specific coupling constants and deuterium (B1214612) isotope effects on chemical shifts, which is critical as the two forms may have vastly different biological or chemical activities. mdpi.com

Data Science and Computational Integration: The integration of data science and computational chemistry represents a significant future trend. These tools can accelerate research by predicting properties and guiding experimental design.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular structures, predict spectroscopic signatures (NMR, IR), and investigate reaction mechanisms and the energetics of the keto-enol tautomerism. mdpi.com

Machine Learning (ML) and AI: Machine learning algorithms can be trained on existing chemical data to predict unexplored synthetic routes for 1,5-Dichloropentane-2,4-dione and its derivatives. Furthermore, AI-driven platforms can perform virtual screening of materials or drug candidates derived from this compound, predicting their properties or binding affinities to target proteins, thereby prioritizing experimental efforts.

The synergy between advanced experimental characterization and predictive computational modeling will be instrumental in driving future innovations with 1,5-Dichloropentane-2,4-dione.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1,5-Dichloropentane-2,4-dione in synthetic chemistry research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the diketone structure and chlorine substituents. Infrared (IR) spectroscopy can validate carbonyl (C=O) and C-Cl bond vibrations. Mass spectrometry (MS) via electron ionization (EI) or high-resolution MS (HRMS) ensures molecular weight confirmation and purity assessment. For crystallographic studies, single-crystal X-ray diffraction (SC-XRD) with SHELXL software provides definitive structural elucidation.

Q. What are the key reactivity features of 1,5-Dichloropentane-2,4-dione in organic synthesis?

- Methodological Answer : The compound’s α,β-diketone structure enables nucleophilic substitutions at the chlorine atoms and cyclization reactions. Its reactivity with amines or hydrazines forms heterocyclic scaffolds (e.g., pyrazoles). The dichloro groups act as leaving groups, facilitating cross-coupling or macrocyclization reactions. Kinetic studies under varying temperatures and solvents (e.g., DMF, THF) can optimize reaction pathways.

Advanced Research Questions

Q. How is 1,5-Dichloropentane-2,4-dione utilized in designing macrocyclic peptide libraries for drug discovery?

- Methodological Answer : The compound serves as a diketone linchpin in phage-displayed peptide libraries. It reacts with cysteine residues in peptides to form 1,3-diketone-bearing macrocycles (DKMP), which are precursors for Knorr pyrazole synthesis. Post-ligation with hydrazine derivatives generates diverse pharmacophores. This genetically encoded fragment-based discovery (GE-FBD) method enables high-throughput screening of macrocycles against targets like carbonic anhydrase, achieving nanomolar binding affinity .

Q. How can researchers resolve contradictions in reported reactivity profiles of 1,5-Dichloropentane-2,4-dione across studies?

- Methodological Answer : Controlled experiments under standardized conditions (e.g., inert atmosphere, solvent polarity, stoichiometry) are critical. Comparative kinetic studies using techniques like HPLC or LC-MS can quantify reaction intermediates. Computational modeling (DFT calculations) predicts electronic effects influencing reactivity. Cross-validation with crystallographic data (e.g., SHELXL-refined structures ) clarifies steric and electronic contributions.

Q. What strategies optimize the stability of 1,5-Dichloropentane-2,4-dione in shelf-storage for long-term experiments?

- Methodological Answer : Store the compound under anhydrous conditions (desiccated environment) at -20°C to prevent hydrolysis. Use amber vials to avoid photodegradation. Purity should be verified via GC-MS or NMR before use. For phage-display applications, pre-functionalize peptides under controlled pH (6–8) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.